Tert-butyl 9-hydroxynonanoate
Overview
Description
Tert-butyl 9-hydroxynonanoate is an organic compound with the molecular formula C13H26O3. It is a type of ester, specifically a tert-butyl ester, which is characterized by the presence of a tert-butyl group attached to the ester functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 9-hydroxynonanoate can be synthesized through the esterification of 9-hydroxynonanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and a suitable carboxylic acid. The reaction can be carried out under metal-free conditions, making it an environmentally friendly process. The use of tert-butyl hydroperoxide allows for efficient oxidation and esterification in a single step .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Tert-butyl 9-hydroxynonanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ester group makes it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of esterases, enzymes that hydrolyze esters, to understand their mechanism of action.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of prodrugs that can be activated in the body to release active drug molecules.
Industry: Tert-butyl esters are used in the production of polymers and as additives in lubricants and fuels.
Mechanism of Action
The mechanism of action of tert-butyl 9-hydroxynonanoate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the activation of prodrugs and the metabolism of ester-containing compounds .
Comparison with Similar Compounds
Tert-butyl alcohol: A simple tertiary alcohol with similar steric properties.
Tert-butyl acetate: An ester with a similar tert-butyl group but different acyl component.
Nonafluoro-tert-butyl alcohol: A fluorinated analogue with distinct chemical properties.
Uniqueness: Tert-butyl 9-hydroxynonanoate is unique due to its long carbon chain and hydroxyl group, which provide specific reactivity and applications not found in simpler tert-butyl esters. Its structure allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 9-hydroxynonanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h14H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOTUROROUZDRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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